molecular formula C9H13NO B1442240 3-Methoxy-2,5-dimethylaniline CAS No. 102440-04-0

3-Methoxy-2,5-dimethylaniline

Cat. No. B1442240
CAS RN: 102440-04-0
M. Wt: 151.21 g/mol
InChI Key: YGMJHZBOUJHHLL-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as 2,4-dinitroaniline have been involved in the production of azo dyes .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Carbazomycin B : A study detailed the synthesis of carbazomycin B, where 3-Methoxy-2,5-dimethylaniline was utilized in the process. The study illustrates a complex synthetic pathway involving iodination, acetylation, reduction, and other chemical reactions leading to the formation of carbazomycin B, showcasing the compound's role in synthetic organic chemistry (Crich & Rumthao, 2004).

Chemical Reaction Mechanisms

  • Reductive Dealkoxylation of Alkyl Aryl Ethers : Research investigated the reactivity of methoxy-substituted N,N-dimethylanilines in the reduction with alkali metals, demonstrating the compound's involvement in exclusive cleavage of carbon-oxygen bonds. This study provides insight into the reductive cleavage mechanisms of aryl-oxygen and aryl-nitrogen bonds (Azzena et al., 2002).

Photophysical Studies

  • Nonlinear Optical Properties : A study measured the third-order optical nonlinearity of 2,5-dimethylaniline (DMA) in methanol, using the Z-scan technique. It found that the nonlinear refractive index, n2n_2, was negative and of the order of 101410^{-14} esu, indicating the compound's potential applications in optical materials and photonics (Das et al., 2015).

Environmental and Toxicological Research

  • Mutagenic Properties Evaluation : The mutagenic properties of dimethylaniline isomers were evaluated using comet, micronucleus, and transgenic mutation assays. This study, although not directly on this compound, provides a comparative context on the structural isomers of dimethylaniline and their potential biological impacts, which could inform safety and environmental considerations in its applications (Kohara et al., 2018).

Safety and Hazards

This compound is classified under GHS07, indicating that it can cause harm if swallowed or in contact with skin . It’s recommended to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 3-Methoxy-2,5-dimethylaniline are not available, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.

properties

IUPAC Name

3-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJHZBOUJHHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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